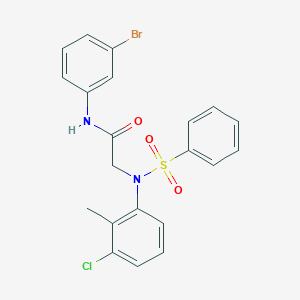

![molecular formula C30H25N5O2 B6052763 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide](/img/structure/B6052763.png)

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide” is a complex organic molecule. It contains several functional groups, including an anilinocarbonyl group, a phthalazinyl group, and a dimethylbenzamide group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit a large degree of conjugation, given the presence of multiple aromatic rings. This could give the compound interesting optical or electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the anilinocarbonyl group might be susceptible to reactions with nucleophiles, while the phthalazinyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .Mecanismo De Acción

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor exerts its effects by inhibiting the activity of the enzyme this compound, which is involved in the regulation of various cellular processes, including cell growth, metabolism, and survival. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR and this compound/AMPK pathways.

Biochemical and Physiological Effects:

This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the activation of the AMPK pathway, the inhibition of the PI3K/Akt/mTOR pathway, and the improvement of glucose metabolism. This compound inhibitor has also been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor has several advantages for lab experiments, including its small size, high potency, and selectivity for this compound. However, this compound inhibitor also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are required to determine the optimal concentration of this compound inhibitor for lab experiments.

Direcciones Futuras

The potential therapeutic applications of 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor are vast, and several areas of research are currently being explored. One future direction is the development of this compound inhibitor as a cancer therapy, either as a single agent or in combination with other drugs. Another future direction is the use of this compound inhibitor as a diabetes therapy, either alone or in combination with other drugs. Additionally, the potential use of this compound inhibitor in cardiovascular diseases and other diseases, such as neurodegenerative diseases, is also being explored. Finally, the development of new this compound inhibitors with improved properties, such as solubility and selectivity, is also an area of active research.

Métodos De Síntesis

The synthesis of 4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor involves several steps, including the preparation of the starting materials, the coupling of the phthalazine and aniline moieties, and the final amidation reaction. The synthesis of this compound inhibitor has been described in detail in several scientific publications, and the compound has been prepared using various methods, including solid-phase synthesis and solution-phase synthesis.

Aplicaciones Científicas De Investigación

4-(4-{[4-(anilinocarbonyl)phenyl]amino}-1-phthalazinyl)-N,N-dimethylbenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, this compound inhibitor has been shown to inhibit the growth and survival of cancer cells by targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. In diabetes, this compound inhibitor has been shown to improve glucose metabolism by activating the AMPK pathway, which is involved in the regulation of glucose uptake and metabolism. In cardiovascular diseases, this compound inhibitor has been shown to improve cardiac function and reduce myocardial infarction by targeting the this compound/AMPK pathway.

Safety and Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-4-[4-[4-(phenylcarbamoyl)anilino]phthalazin-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N5O2/c1-35(2)30(37)22-14-12-20(13-15-22)27-25-10-6-7-11-26(25)28(34-33-27)31-24-18-16-21(17-19-24)29(36)32-23-8-4-3-5-9-23/h3-19H,1-2H3,(H,31,34)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORETVFGPFORJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)

![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)

![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)

![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)

![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)

![4-chloro-2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6052752.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)